

Application Notes and Protocols: Extraction and Purification of 1-Deacetylnimbolinin B

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Compound of Interest		
Compound Name:	1-DeacetyInimbolinin B	
Cat. No.:	B15562736	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-DeacetyInimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids found in plants of the Meliaceae family, such as Azadirachta indica (Neem) and Melia toosendan.[1] Limonoids exhibit a wide range of biological activities, including insecticidal, antifungal, and cytotoxic properties, making them of significant interest for drug discovery and development.[1] This document provides a detailed protocol for the extraction and purification of **1-DeacetyInimbolinin B** from Azadirachta indica leaves, based on established methods for related limonoids like nimbolide.

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes the quantitative data for the key steps in the extraction and purification of **1-Deacetylnimbolinin B**. These parameters are derived from optimized protocols for similar limonoids and may require further optimization for this specific compound.



Parameter	Value	Reference
Extraction		
Starting Material	Dried, powdered Azadirachta indica leaves	Generic
Solid-to-Liquid Ratio	1:16 (g/mL)	[2][3]
Extraction Solvent	Ethanol or Methanol	[4]
Extraction Method	Microwave-Assisted Extraction (MAE)	[2][3][5][6]
Microwave Power	280 W	[2][3][5][6]
Extraction Time	22 minutes	[2][3][5][6]
Purification - Column Chromatography		
Stationary Phase	Silica Gel (60-120 mesh)	Generic
Mobile Phase (Gradient)	Hexane:Ethyl Acetate (9:1 to 1:1)	[3]
Purification - Preparative TLC		
Stationary Phase	Silica Gel 60 F254	[7]
Mobile Phase	Ethyl Acetate:Hexane (4:6)	[2][3][5][6]

Experimental Protocols

This protocol details the methodology for the extraction and purification of ${f 1}$ -Deacetylnimbolinin ${f B}$.

- 1. Preparation of Plant Material:
- Collect fresh, healthy leaves of Azadirachta indica.
- Wash the leaves thoroughly with distilled water to remove any dust and contaminants.



- Air-dry the leaves in the shade for 7-10 days or until they become brittle. Alternatively, use a
 hot air oven at 40-50°C for 24-48 hours.
- Grind the dried leaves into a fine powder using a mechanical grinder.
- Store the powdered material in an airtight container in a cool, dark place until further use.

2. Extraction of **1-DeacetyInimbolinin B**:

This protocol utilizes Microwave-Assisted Extraction (MAE), a rapid and efficient method for extracting bioactive compounds.[2][3][5][6]

- Apparatus: Microwave extractor.
- Procedure:
 - Place 50 g of the dried leaf powder into the extraction vessel.
 - Add 800 mL of ethanol (or methanol) to achieve a solid-to-liquid ratio of 1:16 (g/mL).[2][3]
 - Secure the vessel in the microwave extractor.
 - Set the microwave power to 280 W and the extraction time to 22 minutes.[2][3][5][6]
 - After extraction, allow the mixture to cool to room temperature.
 - Filter the extract through Whatman No. 1 filter paper to separate the plant debris.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Purification of **1-Deacetylnimbolinin B**:

A multi-step chromatographic approach is employed for the purification of the target compound.

- 3.1. Preliminary Fractionation by Column Chromatography:
- Stationary Phase: Silica gel (60-120 mesh).



Column Preparation:

- Prepare a slurry of silica gel in hexane.
- Pack the slurry into a glass column (e.g., 5 cm diameter, 60 cm length) to a height of approximately 45 cm.
- Wash the packed column with hexane until the silica gel is well-settled.

Sample Loading:

- Dissolve the crude extract in a minimal amount of dichloromethane.
- Adsorb this solution onto a small amount of silica gel.
- Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
- Carefully load this powder onto the top of the prepared column.

Elution:

- Begin elution with 100% hexane.
- Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on, up to 50:50 hexane:ethyl acetate).
- Collect fractions of 50-100 mL.
- Monitor the collected fractions using Thin Layer Chromatography (TLC).

3.2. Thin Layer Chromatography (TLC) Monitoring:

- Stationary Phase: Pre-coated silica gel 60 F254 plates.
- Mobile Phase: Ethyl acetate:Hexane (4:6).

Procedure:

Spot a small amount of each collected fraction onto a TLC plate.



- Develop the plate in a chamber saturated with the mobile phase.
- Visualize the spots under UV light (254 nm and 366 nm) and by staining with an anisaldehyde-sulfuric acid reagent followed by heating.
- Pool the fractions that show a similar TLC profile corresponding to the expected Rf value for nimbolinin-type limonoids.
- 3.3. Final Purification by Preparative Thin Layer Chromatography (PTLC):
- Stationary Phase: Preparative silica gel 60 F254 plates.
- Mobile Phase: Ethyl acetate:Hexane (4:6).[2][3][5][6]
- Procedure:
 - Concentrate the pooled fractions from column chromatography.
 - Dissolve the residue in a minimal amount of dichloromethane.
 - Apply the solution as a uniform band across the origin of a preparative TLC plate.
 - Develop the plate in a saturated chamber with the mobile phase.
 - After development, visualize the bands under UV light.
 - Scrape the band corresponding to 1-Deacetylnimbolinin B from the plate.
 - Extract the compound from the silica gel using methanol or a mixture of chloroform and methanol.
 - Filter the solution to remove the silica gel.
 - Evaporate the solvent to obtain the purified 1-Deacetylnimbolinin B.

4. Characterization:

The structure and purity of the isolated compound should be confirmed using spectroscopic techniques such as:

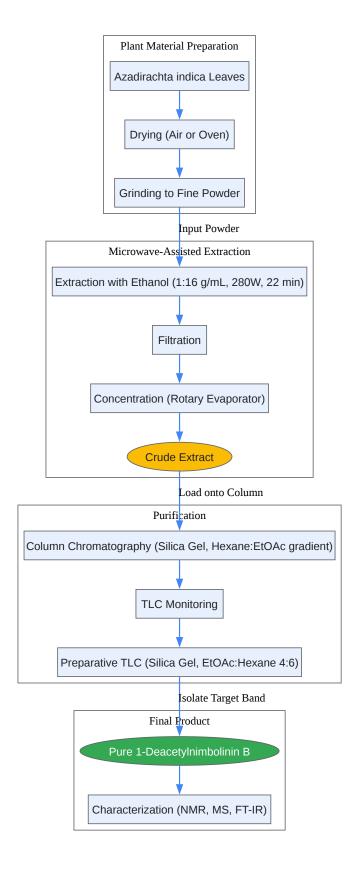


- Nuclear Magnetic Resonance (NMR):1H NMR and 13C NMR for structural elucidation.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
- Fourier-Transform Infrared Spectroscopy (FT-IR): To identify the functional groups present.

Visualizations

Experimental Workflow for **1-Deacetylnimbolinin B** Extraction and Purification



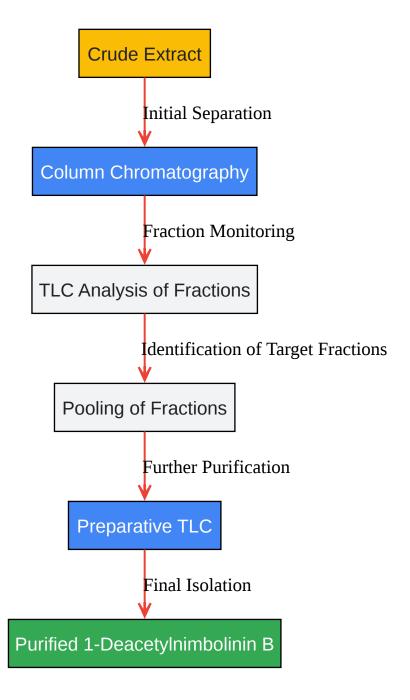


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Caption: Workflow for the extraction and purification of **1-DeacetyInimbolinin B**.



Logical Relationship of Purification Steps



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Caption: Logical flow of the multi-step purification process.

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